REACTION_CXSMILES
|
C=O.[ClH:3].[C:4]1([SH:10])C=CC=CC=1.[CH:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>>[C:11]1([S:10][CH2:4][Cl:3])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1
|
Name
|
|
Quantity
|
37.5 g
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=C1
|
Name
|
benzene-paraformaldehyde
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
31 °C
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon complete addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated at 50°-55° C. for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature where it
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was separated
|
Type
|
WASH
|
Details
|
the organic layer washed with 250 ml of water
|
Type
|
WASH
|
Details
|
The water wash
|
Type
|
EXTRACTION
|
Details
|
was extracted with 250 ml of benzene
|
Type
|
WASH
|
Details
|
The benzene combination was washed with 300 ml of aqueous saturated sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure to a residue which
|
Type
|
CUSTOM
|
Details
|
was further evaporated under high vacuum
|
Type
|
DISTILLATION
|
Details
|
distilled
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)SCCl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115.9 g | |
YIELD: PERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |